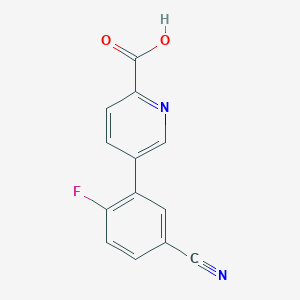

5-(5-Cyano-2-fluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-11-3-1-8(6-15)5-10(11)9-2-4-12(13(17)18)16-7-9/h1-5,7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNCTWZXGHJNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C2=CN=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Enolate Formation

Ethyl fluoroacetate and ethyl formate serve as foundational precursors in pyridine synthesis. Under basic conditions, such as sodium methoxide or hydride, these esters undergo Claisen condensation to form a β-ketoester enolate. For example, ethyl fluoroacetate reacts with ethyl formate in toluene under sodium methoxide catalysis to yield the enolate of OHCCHFCO₂Et. Temperature control (<30°C) is critical to prevent volatilization of ethyl formate (b.p. 52–54°C) and ensure high enolate purity.

Cyclization and Cyano Group Introduction

Cyanoacetamide-Mediated Cyclization

The enolate intermediate reacts with cyanoacetamide in methanol to form 2,6-dihydroxy-3-cyano-5-fluoropyridine. This step proceeds via nucleophilic attack and cyclodehydration, producing a thick suspension that requires dilution with methanol for efficient stirring. Post-reaction, glacial acetic acid and water are added to precipitate the product, which is isolated via centrifugation. The resulting 2,6-dihydroxy-3-cyano-5-fluoropyridine exhibits a melting point of 135–140°C and distinct NMR signals (δ 7.09 ppm, d, J = 12 Hz).

Table 1: Cyclization Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 5–10°C (initial), RT (stirring) |

| Reaction Time | 12–16 hours |

| Yield | 41.4 g (from 30 g starting material) |

| Key Characterization | M.W. 154.10, m.p. 135–140°C |

Chlorination and Hydroxyl Group Displacement

Phosphorus-Based Chlorinating Agents

Chlorination of hydroxyl groups is achieved using PCl₅ and POCl₃ mixtures. For instance, 2,6-dihydroxy-3-cyano-5-fluoropyridine reacts with PCl₅ (182 kg) and POCl₃ (300 kg) under reflux (20–24 hours) to yield 2,6-dichloro-3-cyano-5-fluoropyridine. Excess reagents are removed via vacuum distillation, and the product is extracted with methylene chloride. This chlorinated intermediate displays a mass spectrum base peak at m/z 190 (DEI).

Table 2: Chlorination Conditions and Outcomes

| Parameter | Value |

|---|---|

| Chlorinating Agent | PCl₅/POCl₃ (1:1.6 w/w) |

| Solvent | Phosphorus oxychloride |

| Temperature | Reflux (110–115°C) |

| Reaction Time | 20–24 hours |

| Yield | 28 g → 6 g (after hydrolysis) |

Hydrolysis of Nitrile to Carboxylic Acid

Single-Step Acidic Hydrolysis

The nitrile group in 2,6-dichloro-3-cyano-5-fluoropyridine is hydrolyzed to a carboxylic acid using concentrated H₂SO₄ and HCl. Heating the nitrile with H₂SO₄ at 75°C for 45 minutes, followed by HCl reflux, produces 2,6-dichloro-5-fluoronicotinic acid with a 21% yield. This one-step method avoids isolating the intermediate amide, streamlining the synthesis.

Table 3: Hydrolysis Reaction Metrics

| Parameter | Value |

|---|---|

| Acid | H₂SO₄ (26 mL) + HCl (130 mL) |

| Temperature | 75°C (H₂SO₄), reflux (HCl) |

| Reaction Time | 45 min + 1 hour |

| Product | 2,6-Dichloro-5-fluoronicotinic acid |

| Yield | 6 g from 28 g nitrile |

Purification and Analytical Validation

Crystallization and Centrifugation

Final products are purified via solvent extraction and crystallization. For instance, 2,6-dichloro-5-fluoronicotinic acid precipitates upon cooling in HCl and is isolated by filtration. Purity is confirmed via melting point analysis (153–155°C) and NMR (δ 8.41 ppm, d, J = 8 Hz) .

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the cyano group to an amine or other functional groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)picolinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The cyano and fluorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

5-(5-Carboxy-2-fluorophenyl)picolinic Acid (CAS 1261925-95-4)

- Structure: Replaces the cyano group with a carboxy (-COOH) group.

- In contrast, the cyano group (-CN, pKa ~-1.7) is less acidic but contributes to stronger electron-withdrawing effects, which may stabilize charge-transfer interactions in coordination complexes .

Fusaric Acid Analogs (qy17 and qy20)

- Structures : 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20).

- Impact : The bulky alkyl substituents in qy17 and qy20 enhance lipophilicity, improving interactions with bacterial membranes. However, qy17’s linear butyl chain confers better solubility and stability compared to qy20’s branched tert-butyl group, highlighting the trade-off between hydrophobicity and steric hindrance .

6-Amino-3-(5-fluoro-2-methylphenyl)picolinic Acid (CAS 1261917-71-8)

- Structure: Features an amino (-NH2) group and a methyl (-CH3) substituent.

- The methyl group adds steric bulk, which may hinder rotational freedom or molecular packing in solid-state structures .

Substituent Position and Bioactivity

6-(5-Fluoro-2-methylphenyl)picolinic Acid (CAS 1261896-76-7)

- Structure : Fluorine at the 5-position and methyl at the 2-position on the phenyl ring.

- However, fluorine’s electronegativity enhances electronic interactions, as seen in its use as a bioisostere in drug design .

5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS 80194-69-0)

- Structure : Trifluoromethyl (-CF3) substituent on the pyridine ring.

- Impact : The -CF3 group is a stronger electron-withdrawing group than -CN or -F, significantly lowering the pKa of the carboxylic acid (enhancing acidity) and altering electronic distribution in coordination complexes. This property is exploited in catalysts and agrochemicals .

Solubility and Stability Trends

| Compound | Substituents | Solubility (Preliminary Data) | Stability |

|---|---|---|---|

| 5-(5-Cyano-2-fluorophenyl)picolinic acid | -CN, -F | Moderate in polar solvents | High (resists hydrolysis) |

| 5-(5-Carboxy-2-fluorophenyl)picolinic acid | -COOH, -F | High in aqueous buffers | Moderate (prone to decarboxylation) |

| qy17 | -C4H9 (butyl) | Moderate in DMSO | High |

| qy20 | -C(CH3)3 (tert-butyl) | Low in aqueous solutions | Moderate |

Data inferred from structural analogs and substituent chemistry

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-(5-Cyano-2-fluorophenyl)picolinic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves fluorination and cyanation of a picolinic acid scaffold. A multi-step approach is recommended:

- Step 1: Introduce the fluorine substituent via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

- Step 2: Cyanate the aromatic ring using copper(I) cyanide in a polar aprotic solvent (e.g., DMF) at 80–100°C .

- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Validate purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and ¹H/¹⁹F NMR spectroscopy .

Basic: Which spectroscopic and chromatographic techniques are most suitable for structural characterization of this compound?

Methodological Answer:

- ¹H and ¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and carbons, with distinct shifts for fluorine (¹⁹F NMR: δ -110 to -120 ppm) and cyano groups .

- FT-IR: Confirm carboxylic acid (1700–1720 cm⁻¹), C≡N (2200–2260 cm⁻¹), and C-F (1200–1250 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Use ESI-TOF to verify the molecular ion [M-H]⁻ at m/z 231.05 (calculated for C₁₃H₈FN₂O₂) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or enzyme isoforms. To address this:

- Standardize Assays: Use consistent buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) .

- Control for Isoforms: Validate enzyme sources (e.g., recombinant vs. tissue-extracted) via Western blotting .

- Binding Kinetics: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd and stoichiometry, ensuring data reproducibility .

Advanced: Design a study to investigate metal-chelating properties for catalytic applications.

Methodological Answer:

- Step 1: Synthesize metal complexes by reacting the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol at 60°C for 24 hours .

- Step 2: Characterize complexes via X-ray crystallography and UV-Vis spectroscopy (λmax shifts indicate coordination).

- Step 3: Test catalytic efficiency in oxidation reactions (e.g., benzyl alcohol → benzaldehyde) using H₂O₂ as an oxidant. Compare turnover frequency (TOF) between free ligand and metal complexes .

Basic: What in vitro models are appropriate for assessing antiviral activity?

Methodological Answer:

- Plaque Reduction Assays: Use enveloped viruses (e.g., influenza A/H1N1, SARS-CoV-2) in Vero or MDCK cells. Pre-treat cells with 1–100 µM compound for 1 hour before infection .

- IC₅₀ Determination: Measure viral RNA load via RT-qPCR or cytopathic effect (CPE) reduction. Include ribavirin as a positive control .

Advanced: Propose a factorial design to optimize herbicidal formulations containing this compound.

Methodological Answer:

- Variables: Test surfactant concentration (X₁: 0.1–1.0%), pH (X₂: 5.0–7.0), and adjuvant type (X₃: silicone vs. mineral oil).

- Response Metrics: Leaf necrosis (0–5 scale) and stomatal uptake (µg/cm²) at 72 hours post-application .

- Analysis: Use a 2³ factorial design with ANOVA to identify significant interactions (e.g., pH × surfactant). Optimize via response surface methodology (RSM) .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to auxin receptors (e.g., TIR1). Set grid boxes around the active site (25 ų) and apply Lamarckian genetic algorithms .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å). Validate with experimental IC₅₀ correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.